Welcome to the BenchChem Online Store!
molecular formula C9H12N2O3 B3181567 3-Nitro-4-(propylamino)phenol CAS No. 92952-82-4

3-Nitro-4-(propylamino)phenol

Cat. No. B3181567
M. Wt: 196.20 g/mol
InChI Key: ATHQLRRWTLURNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04575378

Procedure details

34.7 g (0.2 mole) of 4-chloro-3-nitrophenol, 21 g of sodium carbonate, 0.1 g of copper-I chloride and 20 g of n-propylamine are heated in a bath from room temperature up to a bath temperature of 120° C. After 5 hours, the reaction mixture is taken up in water, acidified (pH 2) with hydrochloric acid and extracted 3 times with ethyl acetate in order to remove unreacted starting material. After neutralisation, the aqueous phase is again extracted 3 times with ethyl acetate. After drying and concentration, these extracts give the desired product in the form of a red oil.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
copper-I chloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C(=O)([O-])[O-].[Na+].[Na+].[CH2:18]([NH2:21])[CH2:19][CH3:20].Cl>O>[N+:9]([C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[NH:21][CH2:18][CH2:19][CH3:20])([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
34.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
copper-I chloride
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate in order
CUSTOM
Type
CUSTOM
Details
to remove unreacted
EXTRACTION
Type
EXTRACTION
Details
After neutralisation, the aqueous phase is again extracted 3 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.